![molecular formula C21H18N2O3 B14174741 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid CAS No. 918957-81-0](/img/structure/B14174741.png)
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid is a complex organic compound that features a pyrene moiety linked to an amino acid structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid typically involves the following steps:
Formation of the Pyrene Derivative: The pyrene moiety is first functionalized to introduce reactive groups that can participate in further reactions. This often involves nitration, reduction, and subsequent functional group transformations.
Coupling with Amino Acid: The functionalized pyrene derivative is then coupled with an amino acid derivative under specific conditions. This step may involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step and minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrene ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene moiety’s fluorescent properties.
Biology: The compound can be used to study protein-ligand interactions and enzyme activity.
Industry: The compound’s unique properties make it useful in the development of new materials and sensors.
Mécanisme D'action
The mechanism of action of 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function. The amino acid component can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid: This compound features a phenyl group instead of a pyrene moiety, resulting in different chemical and biological properties.
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid: The presence of a hydroxyl group on the phenyl ring introduces additional reactivity and potential hydrogen bonding interactions.
Uniqueness
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties and the ability to interact with aromatic systems. This makes it particularly valuable in applications requiring fluorescence-based detection or interaction with nucleic acids and proteins.
Propriétés
Numéro CAS |
918957-81-0 |
|---|---|
Formule moléculaire |
C21H18N2O3 |
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H18N2O3/c22-17(21(26)23-11-18(24)25)10-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)20(14)19(12)13/h1-9,17H,10-11,22H2,(H,23,26)(H,24,25)/t17-/m0/s1 |
Clé InChI |
UCTSFTMCMVPXBA-KRWDZBQOSA-N |
SMILES isomérique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)NCC(=O)O)N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)NCC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


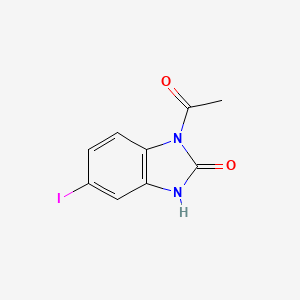
![(1-{[1-(Benzyloxy)naphthalen-2-yl]methyl}cyclohexyl)methanol](/img/structure/B14174672.png)
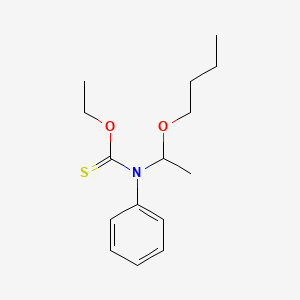
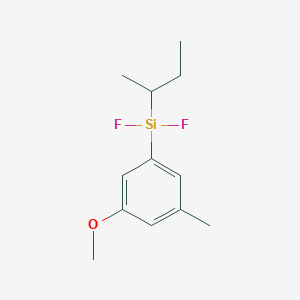
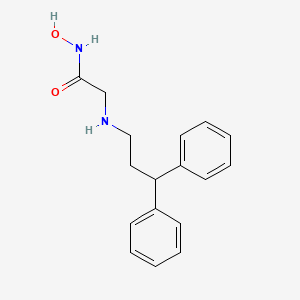
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-nitro-](/img/structure/B14174710.png)
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
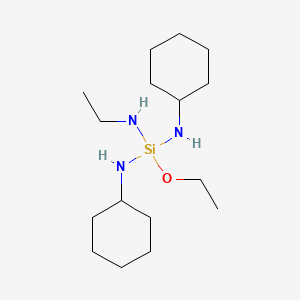
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
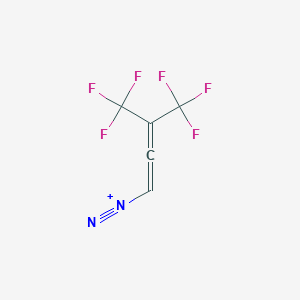
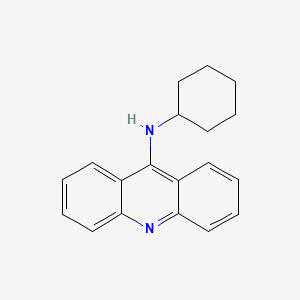
![9-Chloro-4-(2-phenylethenyl)benzo[h]isoquinolin-1(2H)-one](/img/structure/B14174757.png)
![2,4-Dimethyl-5-phenylpyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B14174762.png)
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
